molecular formula C12H16O2 B12682259 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione CAS No. 70353-45-6

1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione

Katalognummer: B12682259
CAS-Nummer: 70353-45-6
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: SOUKUPRSHRMDND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism by which 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes . These interactions can lead to changes in enzyme activity, signal transduction, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione stands out due to its unique bicyclic structure and reactivity. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and reactivity profiles.

Eigenschaften

CAS-Nummer

70353-45-6

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

1-(2-bicyclo[2.2.1]hept-5-enyl)pentane-1,4-dione

InChI

InChI=1S/C12H16O2/c1-8(13)2-5-12(14)11-7-9-3-4-10(11)6-9/h3-4,9-11H,2,5-7H2,1H3

InChI-Schlüssel

SOUKUPRSHRMDND-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC(=O)C1CC2CC1C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.